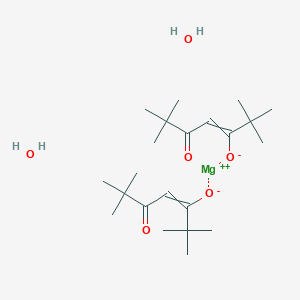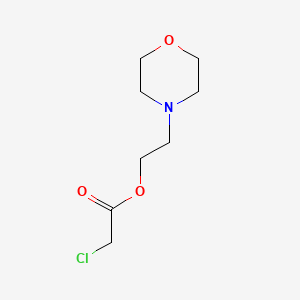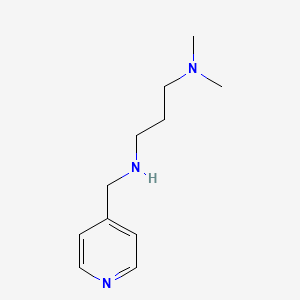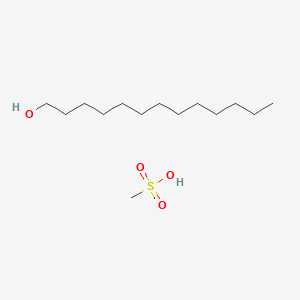
1-Pentadecanol, methanesulfonate
Overview
Description
. It is a derivative of 1-pentadecanol, where the hydroxyl group is replaced by a methanesulfonate group. This compound is part of the methane sulfonate category and is known for its applications in various scientific fields .
Preparation Methods
The synthesis of 1-pentadecanol, methanesulfonate typically involves the reaction of 1-pentadecanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the methanesulfonate ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Pentadecanol, methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding amines, thioethers, or ethers.
Reduction Reactions: The compound can be reduced to 1-pentadecanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, oxidation of the methanesulfonate group can occur under strong oxidative conditions, leading to the formation of sulfonic acids.
Common reagents used in these reactions include methanesulfonyl chloride, pyridine, triethylamine, lithium aluminum hydride, and various nucleophiles . The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Pentadecanol, methanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-pentadecanol, methanesulfonate involves its ability to undergo nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This property is exploited in various synthetic applications where the methanesulfonate group is replaced by other functional groups . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
1-Pentadecanol, methanesulfonate can be compared to other similar compounds such as:
1-Pentadecanol: The parent alcohol, which lacks the methanesulfonate group and is less reactive in nucleophilic substitution reactions.
1-Tetradecanol: A shorter-chain analog with similar properties but different physical characteristics such as melting and boiling points.
1-Hexadecanol: A longer-chain analog with increased hydrophobicity and different solubility properties.
The uniqueness of this compound lies in its methanesulfonate group, which imparts distinct reactivity and makes it useful in specific synthetic applications .
Properties
IUPAC Name |
methanesulfonic acid;pentadecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;1-5(2,3)4/h16H,2-15H2,1H3;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFACMOXCHCIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCO.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60805699 | |
| Record name | Methanesulfonic acid--pentadecan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60805699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62732-70-1 | |
| Record name | Methanesulfonic acid--pentadecan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60805699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B3147542.png)

![[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine](/img/structure/B3147571.png)





![4-Chlorofuro[3,2-C]quinoline](/img/structure/B3147603.png)



